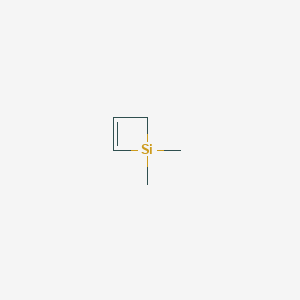

1,1-Dimethyl-1,2-dihydrosilete

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Dimethyl-1,2-dihydrosilete is a silicon-containing heterocyclic compound characterized by a partially saturated five-membered ring with two methyl groups attached to the silicon atom. The "silete" nomenclature refers to its silicon-oxygen cyclic structure, where the silicon is bonded to oxygen and carbon atoms. Key structural features include:

- Silicon-centered heterocycle: The core structure involves a silicon atom integrated into a five-membered ring.

- Substituents: Two methyl groups at the 1-position and partial saturation (dihydro) at the 1,2-positions.

- Reactivity: Likely participates in cross-coupling reactions or serves as a precursor in polymer synthesis, similar to related silicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1,2-dihydrosilete typically involves the reaction of dimethylchlorosilane with a suitable reducing agent. One common method is the reduction of dimethylchlorosilane using lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction proceeds as follows:

(CH3)2SiCl2+LiAlH4→(CH3)2SiH2+LiCl+AlCl3

This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as platinum or palladium, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,2-dihydrosilete undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert the compound into silanes with different substituents.

Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, such as chlorine or bromine, using reagents like chlorine gas (Cl2) or bromine (Br2).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst, such as platinum or palladium.

Reduction: Lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst, such as iron (Fe).

Major Products Formed

Oxidation: Silanols (e.g., (CH3)2Si(OH)2) or siloxanes (e.g., (CH3)2SiO).

Reduction: Silanes with different substituents (e.g., (CH3)2SiH2).

Substitution: Halogenated silanes (e.g., (CH3)2SiCl2).

Scientific Research Applications

1,1-Dimethyl-1,2-dihydrosilete has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential use in medical imaging and diagnostics, particularly in the development of contrast agents for magnetic resonance imaging (MRI).

Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,2-dihydrosilete involves its interaction with various molecular targets and pathways. In biological systems, the compound can form stable complexes with proteins and nucleic acids, potentially affecting their structure and function. The silicon atom in the compound can also participate in various chemical reactions, such as oxidation and reduction, which can modulate its activity and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Allyl-1,1-dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole

Structural Similarities :

- Contains a silicon-oxygen (oxasilole) fused ring system with 1,1-dimethyl substitution.

- Features partial saturation (1,3-dihydro) in the heterocyclic ring.

Differences : - The oxasilole incorporates an oxygen atom in the ring, unlike the silete, which may have different bonding arrangements.

- The benzo-fused structure adds aromaticity and rigidity, altering electronic properties compared to non-fused siletes. Applications:

- Used as a polymer-supported silicon transfer agent in cross-coupling reactions, highlighting its role in catalysis and organic synthesis .

1,1-Dimethylsilanediol

Structural Similarities :

- Shares the 1,1-dimethyl substitution pattern on silicon.

- Contains hydroxyl groups, which may influence solubility and reactivity.

Differences : - Lacks a cyclic structure; instead, it is a linear silanediol (Si(OH)₂).

- Higher oxidation state of silicon compared to siletes.

Applications : - Acts as a precursor for silicone polymers and materials science applications .

1,1-Dimethyl-1,2-dihydroaceanthrylene

Structural Similarities :

- Features a partially saturated (dihydro) ring system with 1,1-dimethyl substitution.

Differences : - Carbon-based polycyclic aromatic system without silicon.

- Synthesized via benzyne addition and Wolff-Kishner reduction, methods distinct from silicon heterocycle synthesis.

Applications : - Studied for rotational isomerism in cationoid intermediates, relevant to reaction mechanism studies .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Discussion

Challenges and Limitations

- Stability Concerns : Silicon heterocycles may hydrolyze under aqueous conditions, limiting their application in wet chemical environments .

Properties

CAS No. |

66222-35-3 |

|---|---|

Molecular Formula |

C5H10Si |

Molecular Weight |

98.22 g/mol |

IUPAC Name |

1,1-dimethyl-2H-silete |

InChI |

InChI=1S/C5H10Si/c1-6(2)4-3-5-6/h3-4H,5H2,1-2H3 |

InChI Key |

IDNDQZDRGMMBQC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CC=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.